molecular formula C6H2Cl3KO3S B1592533 Potassium 2,4,5-Trichlorobenzenesulfonate CAS No. 62625-17-6

Potassium 2,4,5-Trichlorobenzenesulfonate

Cat. No. B1592533
CAS RN: 62625-17-6
M. Wt: 299.6 g/mol
InChI Key: DRPLRPSXUUSFOB-UHFFFAOYSA-M
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Description

Potassium 2,4,5-Trichlorobenzenesulfonate is a chemical compound with the molecular formula C6H2Cl3KO3S . It is also known as 2,4,5-Trichlorobenzenesulfonic Acid Potassium Salt .


Molecular Structure Analysis

The molecular weight of Potassium 2,4,5-Trichlorobenzenesulfonate is 299.59 g/mol . The InChI string representation of its structure is InChI=1S/C6H3Cl3O3S.K/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Potassium 2,4,5-Trichlorobenzenesulfonate is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It appears as a white to light yellow powder or crystal .

Scientific Research Applications

Agricultural Applications

Potassium 2,4,5-Trichlorobenzenesulfonate has implications in agriculture, particularly in improving crop yield and managing soil health. For instance, a study demonstrated that polymer-coated potassium chloride, a compound related to Potassium 2,4,5-Trichlorobenzenesulfonate, significantly increased cotton yields and fiber quality. This was attributed to the improved potassium use efficiencies and delayed leaf senescence, thus enhancing the overall economic benefits in cotton production (Yang et al., 2017).

Energy and Battery Technology

In the field of energy and battery technology, Potassium 2,4,5-Trichlorobenzenesulfonate has been utilized for improving the efficiency and stability of devices like solar cells and batteries. Research shows that chlorobenzenesulfonic potassium salts, including Potassium 2,4,5-Trichlorobenzenesulfonate, act as efficient multifunctional agents. They help in modifying interfaces in perovskite solar cells, leading to higher power conversion efficiency and enhanced stability (Dong et al., 2022).

Chemical and Material Science

In chemical and material science, the compound is used in various synthesis processes and as a part of the structural components in materials. A study on the structure of potassium 4-chlorobenzenesulfonate, a similar compound, provided insights into the molecular arrangement and interactions, crucial for developing new materials and chemical processes (Gowda et al., 2007).

Environmental Science

In environmental science, Potassium 2,4,5-Trichlorobenzenesulfonate plays a role in studies related to pollution control and environmental remediation. For instance, research on the dechlorination of hexachlorobenzene by potassium-sodium alloy highlighted the potential of using potassium-based compounds for environmental detoxification (Miyoshi et al., 2004).

Safety And Hazards

Potassium 2,4,5-Trichlorobenzenesulfonate can cause skin and eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

potassium;2,4,5-trichlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O3S.K/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPLRPSXUUSFOB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3KO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069593
Record name Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2,4,5-Trichlorobenzenesulfonate

CAS RN

62625-17-6
Record name Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2,4,5-trichlorobenzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Veldhuis - Analytical Chemistry, 1960 - ACS Publications
Direct titration with quaternary ammonium halides is the most widely applied method for assaying anionic surfactants {1, 8). In spiteof general use, present reagents forprimary …
Number of citations: 12 pubs.acs.org
SV Levchik, ED Weil - Polymer International, 2005 - Wiley Online Library
This paper presents an overview of the recent literature on flame retardancy of polycarbonate (PC) and polycarbonate‐based resins. A brief survey of the major mechanisms of thermal …
Number of citations: 313 onlinelibrary.wiley.com
RL Dannley, FV Kitko - Analytical Chemistry, 1960 - ACS Publications
DISCUSSION The sulfonates were stable at least a year at room temperature, both in solid form and in water solution. The potassium salts were favored over sodium merely because …
Number of citations: 4 pubs.acs.org
W Selig - Fresenius' Zeitschrift für analytische Chemie, 1980 - Springer
Several quaternary ammonium halides have been evaluated for the precipitation titration of anionic surfactants and soaps. The titrants were hexadecyltrimethylammonium chloride and …
Number of citations: 0 link.springer.com

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